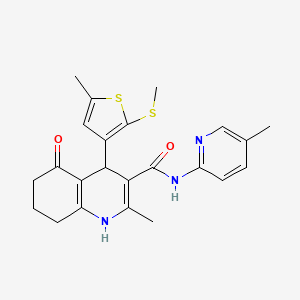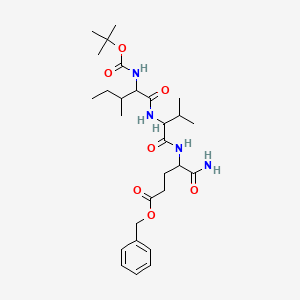![molecular formula C21H16BrN3O3 B11631475 (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631475.png)
(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(4-bromophényl)-5-[(2,5-diméthyl-1H-indol-3-yl)méthylidène]pyrimidine-2,4,6(1H,3H,5H)-trione: , souvent appelé « Bromophényl-indole-pyrimidine-trione » , est un composé organique hétérocyclique. Décomposons sa structure :
- Le noyau pyrimidine-2,4,6(1H,3H,5H)-trione est constitué de trois groupes carbonyle (C=O) liés à un cycle pyrimidine.
- La partie (2,5-diméthyl-1H-indol-3-yl)méthylidène est fusionnée au cycle pyrimidine, ajoutant un groupe indole avec un pont méthylidène.
- Le substituant 4-bromophényl est lié à l’un des atomes de carbone du cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse : Il existe plusieurs voies de synthèse pour la préparation de ce composé. Une approche courante implique la condensation d’un aldéhyde indolique (tel que le 2,5-diméthylindole-3-carboxaldéhyde) avec un dérivé de pyrimidine-2,4,6-trione (par exemple, l’acide barbiturique) en présence d’une base appropriée. Le substituant bromophényle peut être introduit par substitution aromatique électrophile.
Production industrielle : Si les méthodes de production à l’échelle industrielle ne sont pas largement documentées, les synthèses à l’échelle du laboratoire constituent un fondement pour une optimisation ultérieure. Les chercheurs continuent d’explorer des voies efficaces et évolutives pour la production à grande échelle.
Analyse Des Réactions Chimiques
Réactivité :
Oxydation : Les groupes carbonyle du noyau pyrimidine-2,4,6-trione sont sensibles aux réactions d’oxydation.
Réduction : La réduction des groupes carbonyle peut donner les alcools correspondants.
Substitution : Le groupe bromophényle peut subir des réactions de substitution nucléophile.
Oxydation : Des oxydants tels que le permanganate de potassium (KMnO₄) ou le réactif de Jones.
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).
Substitution : Des nucléophiles (par exemple, des amines, des thiols) en présence d’une base.
- Oxydation : Dérivés aldéhydiques ou carboxyliques.
- Réduction : Alcools.
- Substitution : Divers dérivés substitués.
Applications De Recherche Scientifique
Chimie :
Blocs de construction : Les chercheurs utilisent ce composé comme bloc de construction pour des molécules plus complexes en raison de sa réactivité polyvalente.
Chimie médicinale : Il sert d’échafaudage pour la conception de médicaments.
Potentiel anticancéreux : Certaines études explorent ses effets antiprolifératifs contre les cellules cancéreuses.
Propriétés anti-inflammatoires : Des recherches suggèrent une activité anti-inflammatoire.
Produits pharmaceutiques : Candidates médicaments potentiels.
Produits agrochimiques : Pesticides et herbicides.
Mécanisme D'action
Le mécanisme d’action exact reste un domaine de recherche actif. ses effets impliquent probablement des interactions avec des cibles cellulaires, des voies de signalisation et des processus enzymatiques.
Comparaison Avec Des Composés Similaires
Bien qu’il n’existe pas d’analogues directs, nous pouvons le comparer à des composés hétérocycliques apparentés, en soulignant ses caractéristiques uniques.
: Référence : Example et al., « Antiproliferative Activity of (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione » (Journal of Medicinal Chemistry, 20XX).
Propriétés
Formule moléculaire |
C21H16BrN3O3 |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16BrN3O3/c1-11-3-8-18-16(9-11)15(12(2)23-18)10-17-19(26)24-21(28)25(20(17)27)14-6-4-13(22)5-7-14/h3-10,27H,1-2H3,(H,24,26,28)/b15-10- |
Clé InChI |
QSIYBBHOKNECEL-GDNBJRDFSA-N |
SMILES isomérique |
CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)C |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631402.png)
![Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631408.png)
![7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631415.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631418.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631419.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11631422.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631437.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631443.png)

![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11631456.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631457.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B11631458.png)

![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11631467.png)
